Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride
CAS No.: 1421838-89-2
Cat. No.: VC7601193
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421838-89-2 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.72 |
| IUPAC Name | methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 |
| Standard InChI Key | PLTYXWQEMLQCPO-WDEREUQCSA-N |
| SMILES | COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride has the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol . The compound’s IUPAC name reflects its stereochemistry: methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride. Key structural elements include:
-
A pyrrolidine ring with nitrogen at position 1.
-
A phenyl group at the 5-position, contributing to hydrophobic interactions.
-
A methyl ester at the 2-position, which can be hydrolyzed to a carboxylic acid.
-
A hydrochloride salt counterion, improving crystallinity and solubility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.72 g/mol | |
| CAS Number | 1421838-89-2 | |
| Stereochemistry | (2R,5S) | |
| Salt Form | Hydrochloride |
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride involves multi-step processes emphasizing stereochemical control:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino esters or lactams under catalytic hydrogenation, often requiring pressures >20 atm to achieve high yields.
-
Stereochemical Control: Asymmetric hydrogenation or chiral auxiliary methods ensure the (2R,5S) configuration .
-
Esterification and Salt Formation: The free base is treated with hydrochloric acid to form the stable hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation | H₂ (20 atm), Pd/C, EtOH, 50°C | 80–85% | |
| Stereoselective Step | Chiral catalyst (e.g., Ru-BINAP) | 90% | |
| Salt Formation | HCl (g), diethyl ether, 0°C | 95% |
Industrial-Scale Production
Industrial methods optimize catalyst recycling and continuous flow systems to enhance efficiency. For example, fixed-bed reactors with immobilized catalysts reduce Pd leaching and improve turnover numbers.
Applications in Medicinal Chemistry
Role in Drug Discovery
The compound’s chiral pyrrolidine scaffold mimics proline’s conformation, making it valuable for designing peptidomimetics and protease inhibitors. Key applications include:
-
NMDA Receptor Antagonism: Analogous pyrrolidine derivatives exhibit selectivity for NMDA receptor subtypes, with IC₅₀ values as low as 200 nM .
-
Anticancer Activity: Derivatives with free amino groups show cytotoxicity against A549 lung adenocarcinoma cells (66% viability at 100 µM).
Table 3: Biological Activity of Related Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (2R,5S)-5-Phenylpyrrolidine analog | NMDA Receptor | 200 nM | |
| Fmoc-protected derivative | A549 Cancer Cells | 66% viability |
Mechanistic Insights
The (2R,5S) configuration enables selective binding to enzymatic pockets. For instance, the phenyl group engages in π-π stacking with aromatic residues in NMDA receptors, while the ester moiety modulates solubility .
Research Advancements and Future Directions
Recent Studies
-
Stereochemistry-Bioactivity Relationships: Modifying the 5-position substituent (e.g., replacing phenyl with heteroaryl groups) enhances metabolic stability without compromising affinity .
-
Crystallography: X-ray studies reveal that the hydrochloride salt forms a monoclinic crystal lattice (space group P2₁), stabilizing the compound under storage .
Challenges and Opportunities
-
Scalability: High-pressure hydrogenation remains cost-prohibitive for large-scale production; alternative methods like enzymatic resolution are under exploration .
-
Therapeutic Potential: Preclinical studies suggest utility in neurodegenerative diseases, but in vivo pharmacokinetics require optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume